3,3-Dimethyl-N-(2H-tetrazol-5-yl)butanamide is a chemical compound characterized by its unique structure, which includes a butanamide backbone substituted with a 2H-tetrazole ring. The molecular formula is C₉H₁₄N₄O, and it features a dimethyl group at the 3-position of the butanamide chain. The presence of the tetrazole moiety is significant as it can mimic carboxylic acids, enhancing the compound's biological activity and potential therapeutic applications.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines for substitution reactions.
3,3-Dimethyl-N-(2H-tetrazol-5-yl)butanamide exhibits notable biological activities. Its tetrazole structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. Studies have indicated that compounds with similar structures possess antimicrobial and anti-inflammatory properties. For instance, tetrazole derivatives have been investigated for their ability to inhibit serine proteases and other enzymes critical in various diseases, including cancer and infectious diseases .
The synthesis of 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide can be achieved through several methods:
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The applications of 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide span several fields:
Interaction studies have shown that 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide can engage with various biological targets. These interactions often involve hydrogen bonding and hydrophobic interactions due to the presence of both polar (tetrazole) and non-polar (dimethyl groups) regions in its structure.
Research indicates that this compound may inhibit specific enzymes involved in disease pathways, suggesting its potential use in drug design . Further studies are needed to elucidate its precise mechanisms of action.
Several compounds share structural similarities with 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Methyl-1H-tetrazole | Contains a methyl group on tetrazole | Known for its role as a bioisostere |
N-(2-methylphenyl)-4-(1H-tetrazol-5-yl)butanamide | Incorporates an aromatic ring | Exhibits enhanced stability |
4-Amino-N-(1H-tetrazol-5-yl)butanamide | Contains an amino group | Potentially more reactive due to amino functionality |
The uniqueness of 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide lies in its combination of a dimethyl group and a tetrazole ring within the butanamide framework. This specific arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to mimic carboxylic acids while maintaining stability makes it an attractive candidate for further research in medicinal chemistry
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